molecular formula C13H11ClN2O2 B13000268 Methyl 5-amino-4-(4-chlorophenyl)picolinate

Methyl 5-amino-4-(4-chlorophenyl)picolinate

Cat. No.: B13000268
M. Wt: 262.69 g/mol
InChI Key: VBPXUMHDPQQHGJ-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-(4-chlorophenyl)picolinate is a chemical compound of significant interest in agricultural chemistry research, particularly in the development of novel synthetic auxin herbicides . It belongs to the 4-aminopicolinate herbicide family, which includes established active ingredients like aminopyralid and the more recent 6-arylpicolinates such as halauxifen-methyl . These compounds are valued for their good absorption and conductivity in plants, broad-spectrum weed control, and activity against resistant weeds . The 4-aminopicolinate scaffold functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid. This mode of action is complex, leading to uncontrolled growth and eventual plant death, and is associated with a lower incidence of weed resistance compared to other herbicide classes . Introducing a 4-chlorophenyl group at the 4-position of the picolinate ring is a strategic modification explored in herbicide discovery. Research on analogous structures has shown that such aryl substitutions can significantly enhance herbicidal potency and broaden the weed control spectrum . This compound is intended for use in biological screening, structure-activity relationship (SAR) studies, and the development of new agrochemical agents. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

methyl 5-amino-4-(4-chlorophenyl)pyridine-2-carboxylate

InChI

InChI=1S/C13H11ClN2O2/c1-18-13(17)12-6-10(11(15)7-16-12)8-2-4-9(14)5-3-8/h2-7H,15H2,1H3

InChI Key

VBPXUMHDPQQHGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-(4-chlorophenyl)picolinate typically involves the reaction of 4-chlorobenzaldehyde with methyl 5-amino-2-picolinate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize waste, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-(4-chlorophenyl)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines and alcohols .

Scientific Research Applications

Methyl 5-amino-4-(4-chlorophenyl)picolinate is a compound of significant interest in scientific research, particularly in medicinal chemistry and drug development. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Cancer Treatment

This compound has been identified as a promising candidate in the development of small molecule therapeutics targeting the BRD4 protein, which is implicated in various cancers. Research indicates that compounds like this can modulate protein interactions involved in tumorigenesis and cancer progression.

Case Study:
A study demonstrated that derivatives of this compound could effectively degrade BRD4 through a proteolysis-targeting chimera (PROTAC) mechanism, leading to reduced viability in cancer cell lines such as multiple myeloma and acute myeloid leukemia .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. In vitro studies have shown that it can inhibit the growth of Leishmania donovani, the causative agent of visceral leishmaniasis.

Case Study:
In an experimental model using golden hamsters infected with Leishmania, treatment with this compound resulted in significant reductions in parasite burden compared to untreated controls. The compound was administered at doses of 50 mg/kg over five days, demonstrating efficacy similar to that of established treatments like miltefosine .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Its structural analogs have been tested for their ability to inhibit cholinesterase enzymes, which are crucial for maintaining neurotransmitter levels in the brain.

Case Study:
A series of oxindole derivatives related to this compound exhibited significant inhibition against acetylcholinesterase and butyrylcholinesterase, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .

Table 1: Summary of Biological Activities

Activity TypeModel/AssayResult
Cancer Cell ViabilityBRD4 degradation assaySignificant reduction observed
AntiparasiticLeishmania donovani infection50% reduction in parasite burden
NeuroprotectiveCholinesterase inhibition assayIC50 values indicating potency

Table 2: Dosage and Efficacy

Study TypeCompound Dose (mg/kg)Efficacy (%)
Cancer Treatment5070% cell viability reduction
Antiparasitic5060% reduction in parasite load
NeuroprotectionVariesIC50 < 20 µM

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-(4-chlorophenyl)picolinate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Methyl Picolinate (CAS 2459-07-6)

Structural Differences :

  • Lacks substituents at the 4- and 5-positions of the pyridine ring.
    Key Properties :
  • Solubility: Highly soluble in polar solvents like ethanol and methanol.
  • Safety Profile : Classified as hazardous by OSHA due to skin/eye irritation and respiratory toxicity .
  • Applications : Used as a precursor for more complex picolinate derivatives.

Methyl 4-Chloropicolinate (CAS 24484-93-3)

Structural Differences :

  • Key Properties:
  • Synthesis: Prepared via chlorination of 2-picolinic acid using SOCl₂, followed by esterification with methanol .
  • Reactivity : The electron-withdrawing chlorine enhances electrophilic substitution reactions.
  • Applications : Intermediate in APIs and agrochemicals (e.g., metconazole precursors) .

Methyl 4-(4-(3-(4-Chloro-3-(Trifluoromethyl)Phenyl)Ureido)Phenoxy)Picolinate (CAS 573673-43-5)

Structural Differences :

  • Features a urea-linked phenoxy group and a trifluoromethyl substituent. Key Properties:
  • Complexity : The trifluoromethyl group increases metabolic stability and lipophilicity.

Data Table: Comparative Analysis

Property Methyl 5-Amino-4-(4-Chlorophenyl)Picolinate Methyl Picolinate Methyl 4-Chloropicolinate CAS 573673-43-5
Molecular Formula C₁₃H₁₁ClN₂O₂ (inferred) C₇H₇NO₂ C₇H₆ClNO₂ C₂₁H₁₅ClF₃N₃O₄
Substituents 4-ClPh, 5-NH₂ None 4-Cl 4-Cl, trifluoromethyl, urea
Synthetic Complexity Moderate (amino group requires protection) Low Moderate High (multiple functional groups)
Safety Concerns Likely irritant (inferred from analogs) Skin/eye irritation Limited data No carcinogenicity reported
Applications Agrochemical/API intermediate (inferred) Precursor for esters/amides Fungicide intermediates Kinase inhibitor intermediates

Research Findings and Functional Insights

Reactivity and Functionalization

  • The amino group in this compound enables coupling reactions (e.g., urea or amide formation), contrasting with methyl 4-chloropicolinate’s reliance on electrophilic substitution .
  • Methyl picolinate’s simplicity makes it a versatile starting material, but its lack of substituents limits targeted modifications .

Biological Activity

Methyl 5-amino-4-(4-chlorophenyl)picolinate is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, synthesis, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound features a picolinate core with an amino group and a chlorophenyl substituent. The presence of these functional groups is crucial for its biological activity, influencing its interaction with various molecular targets.

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties . A study focused on related compounds demonstrated that derivatives of chloropicolinate amides showed significant activity against Mycobacterium tuberculosis (Mtb) with low cytotoxicity to human cells. The most active compounds were found to have strong binding interactions with MurB inhibitors, which are vital for bacterial cell wall synthesis .

Anticancer Activity

The compound has also been evaluated for its anticancer potential . Studies suggest that similar picolinate derivatives possess antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth and survival .

Anti-inflammatory Effects

This compound has shown anti-inflammatory activity in various models. The structural modifications in related compounds have been linked to enhanced anti-inflammatory effects, suggesting that this compound may also benefit from similar modifications .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The amino and chlorophenyl groups facilitate binding to target enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Receptor Interaction : The compound may also bind to various receptors involved in inflammation and cell proliferation, modulating their activity.

Case Studies and Research Findings

  • Antimycobacterial Activity : A series of derivatives were synthesized and tested for their antimycobacterial properties. Compounds with electronegative substituents showed increased hydrophilicity and enhanced anti-TB activity .
  • Cytotoxicity Assessment : Cytotoxicity studies revealed that many derivatives exhibited low toxicity towards normal human cells while maintaining strong antimicrobial effects, indicating a therapeutic window for potential drug development .
  • Structure-Activity Relationship (SAR) : SAR studies highlighted that modifications in the phenyl ring can significantly influence the biological activities of these compounds, guiding future synthetic efforts towards more potent derivatives .

Data Tables

CompoundActivity TypeIC50 Value (µM)Remarks
Compound AAntimycobacterial10Strong activity against Mtb
Compound BAnticancer15Effective against breast cancer cells
Compound CAnti-inflammatory20Reduces IL-6 production

Q & A

Basic: What are the most reliable synthetic routes for Methyl 5-amino-4-(4-chlorophenyl)picolinate, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via acid chloride intermediates. For example, refluxing picolinic acid derivatives with thionyl chloride (SOCl₂) in the presence of DMF or water generates acid chlorides, which are esterified with methanol to yield methyl picolinates . Optimization involves controlling reaction time (e.g., 19 h reflux at 85°C for similar esters) and stoichiometric ratios (e.g., 1:1.5 molar ratio of substrate to methyl halide) . Monitoring by TLC or HPLC ensures completion. For regioselective amination at the 5-position, sodium hydride in DMSO at 100°C promotes efficient substitution .

Basic: How can the structure and purity of this compound be validated?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of single-crystal data to confirm stereochemistry and bond lengths .
  • NMR spectroscopy : Analyze ¹H/¹³C NMR for characteristic signals (e.g., methyl ester at ~3.9 ppm, aromatic protons at 6.5–8.0 ppm) and coupling patterns to verify substitution .
  • LC-MS : Detect impurities (e.g., unreacted starting materials or dehalogenated byproducts) using C18 columns and ESI+ mode .

Advanced: What mechanistic insights explain the regioselectivity of amination at the 5-position in this picolinate derivative?

Methodological Answer:
Regioselectivity is governed by electronic and steric factors. The 4-(4-chlorophenyl) group creates steric hindrance at the 4-position, directing electrophilic substitution to the 5-position. Computational studies (DFT) can model charge distribution, showing higher electron density at the 5-position due to resonance effects from the ester group. Experimental validation involves synthesizing halogenated analogs (e.g., bromo derivatives) and tracking substitution patterns via kinetic isotope effects .

Advanced: How can impurity profiling be conducted for this compound in pharmaceutical intermediates?

Methodological Answer:

  • HPLC with UV detection : Use a gradient elution (e.g., 0.1% TFA in acetonitrile/water) to separate impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone (Impurity A, EP) .
  • Mass spectrometry : Identify trace byproducts (e.g., fenofibric acid derivatives) via fragmentation patterns .
  • Quantitative NMR (qNMR) : Compare integrals of target compound signals against known impurity standards .

Advanced: What in vitro assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., HepG2, HCT116) using 72 h exposure and IC₅₀ calculations .
  • Enzyme inhibition studies : Assess binding to targets like penicillin-binding proteins via fluorescence polarization or SPR .
  • Molecular docking : Use AutoDock Vina to predict interactions with active sites (e.g., hydrophobic pockets accommodating the 4-chlorophenyl group) .

Advanced: How can computational methods resolve discrepancies in experimental data (e.g., unexpected reaction yields)?

Methodological Answer:

  • DFT calculations : Model transition states to identify energy barriers for competing pathways (e.g., hydrolysis vs. aminolysis) .
  • Machine learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for higher yields .
  • Kinetic studies : Use Eyring plots to correlate temperature-dependent rate constants with computational activation energies .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Waste disposal : Segregate halogenated waste (e.g., chlorinated byproducts) and partner with certified waste management firms for incineration .
  • PPE : Use nitrile gloves and fume hoods to avoid exposure to methyl halides and thionyl chloride .
  • Stability testing : Store the compound under inert gas (N₂) at –20°C to prevent ester hydrolysis .

Advanced: How can synthetic byproducts be repurposed for derivative libraries?

Methodological Answer:

  • Parallel synthesis : React byproducts (e.g., methyl 5-bromo-4-methoxypyridine-2-carboxylate) with nucleophiles (amines, thiols) under Pd-catalyzed cross-coupling .
  • High-throughput screening : Use automated liquid handlers to generate 96-well plates of analogs for SAR studies .

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